molecular formula C23H28N2O5 B2386156 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide CAS No. 921794-88-9

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide

Cat. No. B2386156
CAS RN: 921794-88-9
M. Wt: 412.486
InChI Key: IGUOVCXQVZRGJY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxazepine ring, in particular, can exist in different conformations depending on the positions of the substituents .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have shown promise as antiviral agents. For instance:

Anti-HIV Potential

Indole derivatives have been studied for their anti-HIV properties. Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives, which were evaluated for their anti-HIV-1 activity .

Antimicrobial Effects

The compound’s antimicrobial potential has been explored against various bacteria. Desai et al. synthesized imidazole-containing compounds and evaluated their antimicrobial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .

Other Biological Activities

Indole derivatives have also shown antitubercular, antidiabetic, and antimalarial activities. Although direct evidence for our compound is lacking, its structural similarity to other indole derivatives suggests potential in these areas.

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-6-12-25-17-11-10-15(13-19(17)30-14-23(2,3)22(25)27)24-21(26)16-8-7-9-18(28-4)20(16)29-5/h7-11,13H,6,12,14H2,1-5H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUOVCXQVZRGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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